

HPLC method development for 3-Ethoxy-4-nitroaniline analysis

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Compound of Interest

Compound Name: 3-Ethoxy-4-nitroaniline

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An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of **3-Ethoxy-4-nitroaniline**

Authored by: A Senior Application Scientist Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **3-Ethoxy-4-nitroaniline**. This protocol is designed for researchers, quality control analysts, and drug development professionals, offering a detailed narrative that explains the scientific rationale behind each step of the process. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Introduction: The Analyte and Analytical Imperative

3-Ethoxy-4-nitroaniline (CAS No. 116435-75-7) is an aromatic amine derivative with the molecular formula $C_8H_{10}N_2O_3$ and a molecular weight of 182.18 g/mol .^{[1][2]} Its structure, featuring a nitro group and an ethoxy group on an aniline backbone, makes it a key intermediate in the synthesis of various dyes and pharmaceutical compounds.^[3] Given its role as a precursor, ensuring its purity and stability is critical for the quality and safety of the final

products. A reliable analytical method is therefore essential for its quantification and the detection of any potential impurities or degradation products.

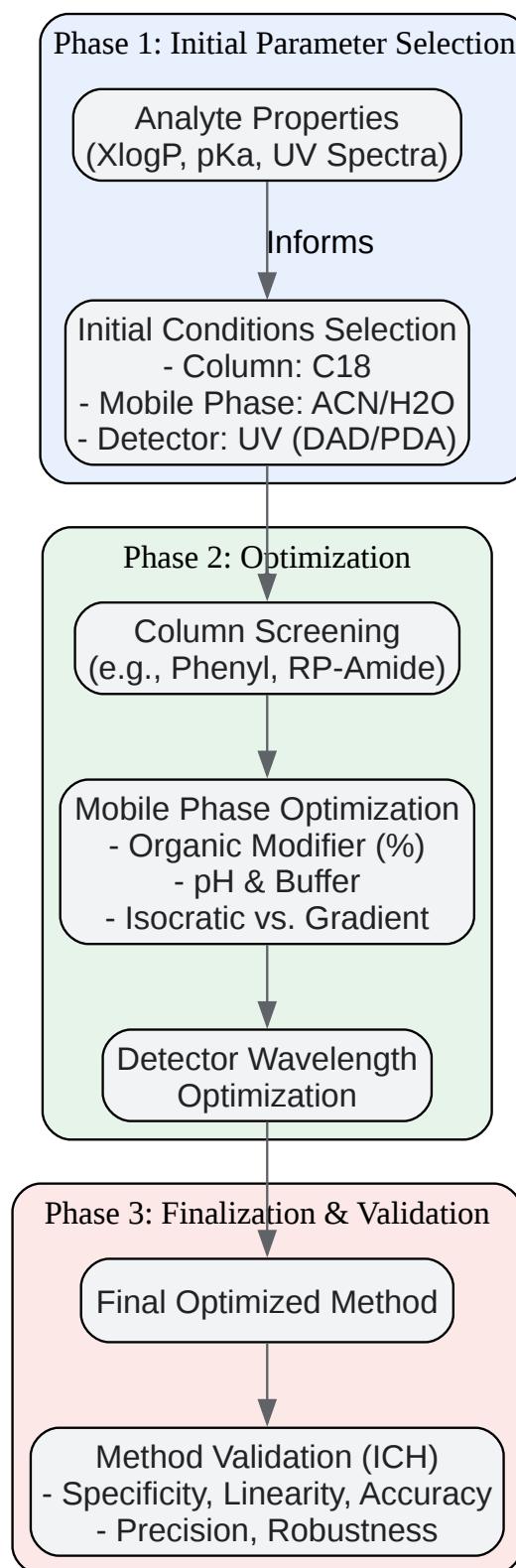
High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing such non-volatile and thermolabile compounds, offering high resolution and sensitivity without the need for derivatization.^{[4][5]} This application note details the systematic development of a stability-indicating RP-HPLC method, a critical attribute that demonstrates the method's ability to accurately measure the analyte in the presence of its degradation products.

Analyte Physicochemical Properties:

Property	Value	Implication for HPLC Method Development
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	-
Molecular Weight	182.18 g/mol	Used for concentration calculations.
Predicted XlogP	1.4 ^[6]	Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Predicted pKa	~1.0 (Aniline moiety) ^[7]	The amino group is a very weak base. To maintain a consistent, neutral form and ensure good peak shape, the mobile phase pH should be buffered at least 2 pH units above this value (e.g., pH > 3).

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy is built on a logical progression from initial parameter selection, based on the analyte's properties, to fine-tuning for optimal performance.

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Caption: A workflow for systematic HPLC method development.

Instrumentation and Reagents

- HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.
- Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade phosphoric acid, potassium phosphate, and ammonium acetate.
- Reference Standard: **3-Ethoxy-4-nitroaniline** (purity \geq 98%).

Initial Chromatographic Conditions: The Starting Point

- Stationary Phase Selection: Based on the analyte's predicted XlogP of 1.4, a reversed-phase separation is the logical choice. An Ascentis® C18 column (e.g., 150 mm x 4.6 mm, 5 μ m) is an excellent starting point due to its versatility and wide availability.^[8] For nitroaromatic compounds, a Phenyl phase can also be considered during optimization for alternative selectivity.^[8]
- Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is chosen as the initial mobile phase. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure.
 - Rationale: The aniline moiety has a very low pKa (~1.0). To ensure the compound is in a single, non-ionized state for reproducible retention, the mobile phase pH must be controlled and kept well above this value. A phosphate buffer at pH 3.0 is selected. This pH is high enough to suppress the protonation of the analyte while being low enough to protect silica-based columns from dissolution. Using a buffer is crucial for method robustness.^[8]
- Detection Wavelength: A PDA/DAD detector is used to scan the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_{max}). This ensures the highest sensitivity for quantification. For nitroaniline derivatives, strong absorbance is typically observed.^[9]

Optimization of Chromatographic Conditions

The goal of optimization is to achieve a symmetric peak (tailing factor < 1.5), adequate retention (k' between 2 and 10), and a short run time.

- **Organic Modifier Concentration:** An isocratic elution was first evaluated by varying the percentage of ACN (from 40% to 60%) in the mobile phase (20mM potassium phosphate buffer, pH 3.0). The objective was to find a composition that elutes the main peak with a retention time of approximately 5-10 minutes.
- **Flow Rate and Temperature:** A flow rate of 1.0 mL/min and a column temperature of 30 °C were maintained to ensure good efficiency and reproducibility.

Final Optimized Method and Protocol

Chromatographic Conditions

Parameter	Optimized Condition
Column	Ascentis® C18 (150 mm x 4.6 mm, 5 μ m)
Mobile Phase	Isocratic: Acetonitrile and 20mM Potassium Phosphate Buffer (pH 3.0 adjusted with phosphoric acid) in a 55:45 (v/v) ratio
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detector	PDA/DAD at 380 nm
Run Time	10 minutes

Standard and Sample Preparation Protocol

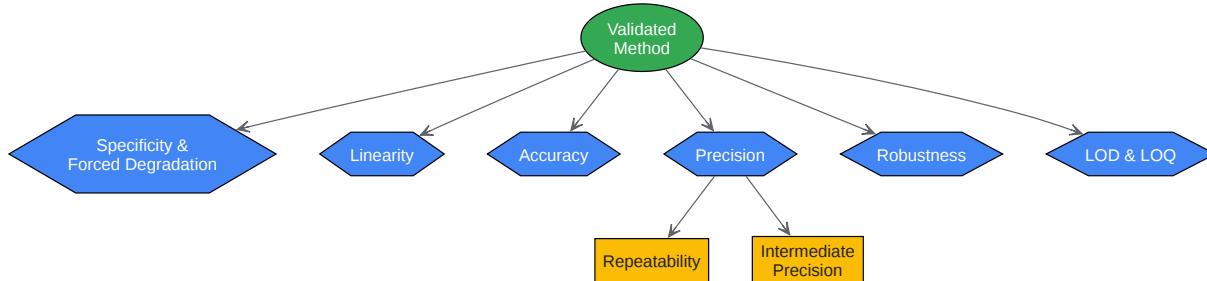
- **Standard Stock Solution (1000 μ g/mL):** Accurately weigh 25 mg of **3-Ethoxy-4-nitroaniline** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serially diluting the stock solution with the mobile phase. These will be used

to construct the calibration curve.

- Sample Solution: Accurately weigh a quantity of the sample containing approximately 2.5 mg of **3-Ethoxy-4-nitroaniline**, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. This yields a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System (ICH Q2(R1))

Method validation provides documented evidence that the protocol is fit for its intended purpose.



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Caption: Interrelation of key analytical method validation parameters.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

- Protocol: A forced degradation study was performed by subjecting a 100 µg/mL sample solution to the following stress conditions:
 - Acidic: 0.1 M HCl at 60 °C for 4 hours.
 - Basic: 0.1 M NaOH at 60 °C for 2 hours.
 - Oxidative: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal: 80 °C for 48 hours.
 - Photolytic: Exposed to UV light (254 nm) for 48 hours.
- Acceptance Criteria: The main peak of **3-Ethoxy-4-nitroaniline** should be well-resolved from any degradation product peaks (resolution > 2.0), and the peak purity analysis (via PDA detector) must pass, indicating no co-eluting peaks.

Linearity

- Protocol: Analyze the prepared working standard solutions (1 to 100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
- Acceptance Criteria: The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy (Recovery)

- Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal sample concentration, e.g., 80, 100, and 120 µg/mL). Each level was prepared in triplicate and analyzed.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

- Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL sample solution were performed on the same day.
- Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different instrument.

- Acceptance Criteria: The relative standard deviation (%RSD) should be $\leq 2.0\%$ for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$; $LOQ = 10 * \sigma/S$), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
- Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

- Protocol: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:
 - Flow rate (± 0.1 mL/min)
 - Column temperature (± 2 °C)
 - Mobile phase pH (± 0.2 units)
 - Acetonitrile composition ($\pm 2\%$)
- Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not exceed 2.0%.

Results Summary

The following table summarizes the validation results for the developed method.

Validation Parameter	Result	Acceptance Criteria	Status
Specificity	Peak purity > 99.5% for all stress conditions. Resolution from nearest degradant > 2.5.	No interference at the retention time of the analyte. Peak purity index > 0.99.	Pass
Linearity (1-100 µg/mL)	Correlation Coefficient (r ²) = 0.9998	r ² ≥ 0.999	Pass
Accuracy (%) Recovery)	99.2% - 101.5%	98.0% - 102.0%	Pass
Precision (%RSD)			
- Repeatability (n=6)	0.45%	≤ 2.0%	Pass
- Intermediate (n=6)	0.82%	≤ 2.0%	Pass
LOD	0.12 µg/mL	-	-
LOQ	0.38 µg/mL	-	-
Robustness	%RSD < 1.5% for all varied conditions.	System suitability passes. %RSD ≤ 2.0%.	Pass

Conclusion

The developed isocratic RP-HPLC method for the quantitative analysis of **3-Ethoxy-4-nitroaniline** is simple, rapid, specific, accurate, precise, and robust. The validation results confirm that the method adheres to the standards set by the ICH Q2(R1) guideline. The successful forced degradation study demonstrates its stability-indicating capability, making it a reliable tool for quality control, stability studies, and routine analysis of **3-Ethoxy-4-nitroaniline** in both raw material and in-process samples.

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